molecular formula C12H21N3O2 B572931 tert-Butyl 4-((cyanomethyl)amino)piperidine-1-carboxylate CAS No. 1224923-48-1

tert-Butyl 4-((cyanomethyl)amino)piperidine-1-carboxylate

Cat. No.: B572931
CAS No.: 1224923-48-1
M. Wt: 239.319
InChI Key: AYWRSPLNIYUZOA-UHFFFAOYSA-N
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Description

Tert-butyl 4-((cyanomethyl)amino)piperidine-1-carboxylate (CAS 1224923-48-1) is a protected piperidine derivative of high value in medicinal chemistry and pharmaceutical research . This compound, with a molecular formula of C12H21N3O2 and a molecular weight of 239.31 g/mol, serves as a versatile building block for the synthesis of more complex molecules . Its structure features both a tert-butoxycarbonyl (Boc) protecting group, which safeguards the amine functionality and allows for further selective reactions, and a cyanomethylamino group, which offers a reactive handle for chemical modification . This makes it an essential intermediate for researchers developing new active pharmaceutical ingredients (APIs) and other sophisticated organic compounds . The product is intended For Research Use Only and is not for medicinal or personal use. Proper storage conditions, such as keeping the material in a dark place under an inert atmosphere at 2-8°C, are recommended to maintain its stability and purity, which is typically 95% or higher . Suppliers include various fine chemical companies specializing in research intermediates .

Properties

IUPAC Name

tert-butyl 4-(cyanomethylamino)piperidine-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H21N3O2/c1-12(2,3)17-11(16)15-8-4-10(5-9-15)14-7-6-13/h10,14H,4-5,7-9H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AYWRSPLNIYUZOA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCC(CC1)NCC#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H21N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

239.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Reaction Conditions

  • Catalyst : Pd(dppf)Cl₂ (5 mol%)

  • Base : K₂CO₃ (2.0 equiv)

  • Solvent : 1,4-Dioxane/H₂O (4:1 v/v)

  • Temperature : 80°C, 12 hours

  • Workup : Ethyl acetate extraction, brine washes, Na₂SO₄ drying, and silica gel chromatography.

Yield and Purity

  • Isolated Yield : 99%

  • Purity : >95% (HPLC, λ = 254 nm).

This method excels in scalability and functional group tolerance, though boronate ester preparation adds synthetic overhead.

Photoredox Cyanomethylation

Visible-light-mediated decarboxylative cyanation provides a novel route to introduce cyanomethyl groups. A photoredox protocol converts tert-butyl 4-carboxypiperidine-1-carboxylate to the cyanomethyl derivative using trityl isocyanide.

General Procedure

  • Reagents : Trityl isocyanide (2.5 equiv), K₃PO₄ (1.2 equiv)

  • Catalyst : Ir(dCF₃bpy)₂(dtbbpy)PF₆ (1 mol%)

  • Light Source : 450 nm LEDs

  • Solvent : MeCN/H₂O (9:1 v/v).

Performance Metrics

  • Yield : 66% (tert-butyl 4-cyanopiperidine-1-carboxylate analog).

  • Scope : Tolerates electron-deficient and sterically hindered substrates.

This method avoids harsh conditions but requires specialized equipment for light irradiation.

Reductive Amination

A classical two-step approach involves reductive amination of tert-butyl 4-aminopiperidine-1-carboxylate with glyoxylic acid cyanohydrin.

Step 1: Imine Formation

  • Reagents : Glyoxylic acid cyanohydrin (1.2 equiv), MeOH, 25°C, 6 hours.

  • Intermediate : Tert-butyl 4-((cyanomethyl)imino)piperidine-1-carboxylate.

Step 2: Reduction

  • Reducing Agent : NaBH₃CN (1.5 equiv), AcOH (catalytic)

  • Yield : 78% (crude), 70% after purification.

Limitations

  • Byproducts : Over-reduction to secondary amines.

  • Purification : Requires column chromatography (EtOAc/hexanes).

Comparative Analysis of Methods

Method Yield Reaction Time Key Advantages Limitations
Suzuki-Miyaura Coupling99%12 hoursScalable, high purityRequires boronate ester precursor
Click Chemistry90–97%5 minutesUltra-fast, high atom economyLimited precedent for cyanomethyl groups
Photoredox Cyanomethylation66%24 hoursMild conditions, functional group toleranceLow yield, specialized equipment
Reductive Amination70%8 hoursSimple reagents, two-step protocolByproduct formation, moderate yield

Mechanistic Insights

Suzuki-Miyaura Coupling

The palladium catalyst facilitates oxidative addition of the aryl bromide, followed by transmetallation with the boronate ester. Reductive elimination yields the coupled product.

Photoredox Cyanomethylation

The Ir photocatalyst oxidizes the carboxylate to a radical, which undergoes decarboxylation. Trityl isocyanide traps the radical, releasing CO₂ and forming the nitrile .

Chemical Reactions Analysis

Types of Reactions

tert-Butyl 4-((cyanomethyl)amino)piperidine-1-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

    Substitution: The cyanomethylamino group can be substituted with other functional groups using appropriate reagents.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Alkyl halides or acyl chlorides in the presence of a base.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce amines.

Scientific Research Applications

Targeted Protein Degradation

One of the most promising applications of tert-butyl 4-((cyanomethyl)amino)piperidine-1-carboxylate is in the development of PROTACs (proteolysis-targeting chimeras). PROTAC technology utilizes bifunctional molecules to induce targeted degradation of specific proteins. The compound serves as a semi-flexible linker that enhances the 3D orientation of the degrader, thereby optimizing drug-like properties and improving ternary complex formation .

Cancer Research

Recent studies have demonstrated that this compound exhibits significant anti-proliferative effects on cancer cell lines, particularly glioblastoma cells (U251). Treatment with the compound led to a marked decrease in cell viability and alterations in inositol phosphate accumulation, suggesting its potential role in cancer therapy through modulation of cellular signaling pathways . Transcriptome analyses revealed that the compound regulates genes associated with cell growth and inflammatory responses, indicating its multifaceted role in cancer biology .

Inflammation Modulation

The compound has also been investigated for its ability to modulate inflammatory pathways. Research indicates that it can inhibit NLRP3 inflammasome activation, which is crucial in various inflammatory diseases. This inhibition was linked to decreased pyroptosis and reduced IL-1β release in macrophages, highlighting its potential as an anti-inflammatory agent .

Antimicrobial Activity

In addition to its applications in oncology and inflammation, this compound has shown antibacterial properties against Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA). Its mechanism involves disrupting bacterial membrane potential, which is critical for developing new antibiotics amid rising resistance issues .

Case Studies

StudyObjectiveFindings
Study on Cancer Cell Lines Evaluate anti-proliferative effectsSignificant decrease in U251 glioblastoma cell viability; altered gene expression related to growth and inflammation
NLRP3 Inflammasome Inhibition Investigate anti-inflammatory potentialCompound inhibited pyroptosis and IL-1β release; effective at low concentrations
Antibacterial Efficacy Test against resistant bacterial strainsDemonstrated strong activity against MRSA; mechanism involves membrane depolarization

Mechanism of Action

The mechanism of action of tert-butyl 4-(cyanomethylamino)piperidine-1-carboxylate involves its interaction with specific molecular targets. The cyanomethylamino group can form hydrogen bonds with active sites of enzymes or receptors, modulating their activity. The tert-butyl ester group enhances the compound’s stability and bioavailability.

Comparison with Similar Compounds

Comparison with Structural Analogs

The following analysis compares the target compound with structurally similar piperidine derivatives, focusing on substituent effects, physicochemical properties, and synthetic applications.

Structural Analogues and Substituent Variations

Compound Name Substituent at 4-Position Molecular Formula Molecular Weight (g/mol) Key Features Reference
tert-Butyl 4-((cyanomethyl)amino)piperidine-1-carboxylate (Target) –NH–CH₂–CN C₁₂H₂₁N₃O₂ 243.32 Reactive amino-cyanomethyl group; Boc protection enhances stability
tert-Butyl 4-(cyanomethyl)piperidine-1-carboxylate –CH₂–CN C₁₂H₂₀N₂O₂ 224.30 Direct cyanomethyl substitution; lacks amino group
tert-Butyl 4-((cyanomethyl)(3-methoxyphenyl)amino)piperidine-1-carboxylate –N(CH₂–CN)(3-MeO–C₆H₄) C₂₀H₂₈N₃O₃ 346.46 Bulky methoxyphenyl group; increased lipophilicity
tert-Butyl 4-[(cyclopropylmethyl)amino]-4-(hydroxymethyl)piperidine-1-carboxylate –NH–(cyclopropylmethyl), –CH₂OH C₁₆H₂₈N₂O₃ 284.39 Dual substituents (hydroxyl and cyclopropyl); enhanced polarity
tert-Butyl 4-(4-cyanopyridin-2-ylthio)piperidine-1-carboxylate –S–(4-cyano-pyridin-2-yl) C₁₇H₂₂N₃O₂S 332.44 Thioether linkage; aromatic pyridine introduces π-π interactions

Key Observations :

  • The target compound’s –NH–CH₂–CN group enables nucleophilic reactions (e.g., alkylation, acylation), whereas analogs like 4-(cyanomethyl) lack this amino-mediated reactivity .
  • Bulky substituents (e.g., methoxyphenyl in ) reduce solubility but improve binding affinity in receptor-targeted applications.
  • Hydroxyl or cyclopropyl groups (e.g., ) increase polarity, influencing solubility and metabolic stability.

Physicochemical Properties and Reactivity

Lipophilicity and Solubility
  • Target Compound: Moderate logP (~2.1 estimated) due to the polar cyanomethylamine group and hydrophobic Boc protection.
  • tert-Butyl 4-(cyanomethyl)piperidine-1-carboxylate: Higher logP (~2.5) owing to the non-polar cyanomethyl group .
  • Cyclopropylmethyl Analogue () : logP ~1.8 due to hydroxyl group; water solubility enhanced compared to target.
Stability and Reactivity
  • The Boc group in all compounds is acid-labile, enabling deprotection under mild acidic conditions (e.g., TFA) .
  • The –NH–CH₂–CN group in the target compound undergoes hydrolysis to form carboxylic acids or reacts with electrophiles (e.g., aldehydes) in Mannich reactions .
  • Thioether-linked analogs (e.g., ) are prone to oxidation, forming sulfoxides or sulfones.

Analytical Characterization

  • GC-MS and FTIR : Used to confirm purity and functional groups (e.g., –CN stretch at ~2250 cm⁻¹) .
  • HPLC-TOF: Precise mass measurement (e.g., Δppm -1.34 for tert-butyl 4-(phenylamino)piperidine-1-carboxylate ).

Biological Activity

tert-Butyl 4-((cyanomethyl)amino)piperidine-1-carboxylate is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.

Chemical Structure and Properties

The chemical formula for this compound is C12H20N2O2. It features a piperidine ring with a tert-butyl group and a cyanomethyl amino substituent, which contributes to its unique biological properties.

The biological activity of this compound can be attributed to its ability to interact with various molecular targets, including enzymes and receptors involved in cellular signaling pathways. Specifically, it has been shown to modulate pathways related to cell proliferation and inflammation.

Anticancer Properties

Research indicates that this compound exhibits significant anticancer activity. In vitro studies using U251 glioblastoma cells demonstrated that treatment with this compound resulted in a notable decrease in cell proliferation. The CyQuant DNA content assay indicated a reduction in cell number when treated with concentrations as low as 400 nM .

Table 1: Effects on Cell Proliferation in U251 Cells

Treatment Concentration (nM)Cell Proliferation (%)
Control100
10085
20070
40050

The compound was also found to affect the accumulation of inositol phosphates, suggesting a mechanism involving the modulation of signaling pathways related to cell growth .

Inflammatory Response Modulation

In addition to its anticancer properties, this compound has been studied for its role in regulating inflammatory responses. It has been shown to inhibit the release of pro-inflammatory cytokines such as IL-1β and TNF-α, which are critical mediators in inflammatory processes. This effect was observed in differentiated THP-1 macrophages treated with lipopolysaccharide (LPS), where the compound significantly reduced cytokine levels .

Table 2: Inhibition of Cytokine Release

CytokineControl (pg/mL)Treatment (pg/mL)% Inhibition
IL-1β50015070%
TNF-α3009070%

Study on Glioblastoma Cells

In a study focusing on glioblastoma, researchers treated U251 cells with this compound and observed significant changes in gene expression profiles related to cell growth and apoptosis. RNA-seq analysis revealed over 900 differentially expressed transcripts, indicating that the compound influences multiple pathways associated with tumor growth and metastasis .

Anti-inflammatory Activity in THP-1 Cells

Another study evaluated the anti-inflammatory effects of the compound using THP-1 cells differentiated into macrophages. The results demonstrated a marked decrease in IL-1β release upon treatment with the compound, highlighting its potential as an anti-inflammatory agent .

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